molecular formula C24H27N3O4S2 B4852218 ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4852218
M. Wt: 485.6 g/mol
InChI Key: JMKZSAMYJURXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is a sulfur-containing heterocyclic structure, and is further functionalized with quinazolinyl and ethyl groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core, the introduction of the quinazolinyl group, and the final esterification. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Quinazolinyl Group: This step typically involves nucleophilic substitution reactions where the quinazolinyl moiety is introduced.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzothiophene or quinazolinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinazolinyl group may interact with enzymes or receptors, modulating their activity. The benzothiophene core can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

ethyl 6-ethyl-2-[[2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-4-14-10-11-16-18(12-14)33-21(20(16)23(30)31-5-2)26-19(28)13-32-24-25-17-9-7-6-8-15(17)22(29)27(24)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZSAMYJURXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-ETHYL-2-({2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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